4-(Cbz-amino)-1-benzylpiperidine
Overview
Description
4-(Cbz-amino)-1-benzylpiperidine is a compound that features a piperidine ring substituted with a benzyl group and a carbobenzyloxy (Cbz) protected amino group. The Cbz group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Mechanism of Action
Target of Action
The primary target of 4-(Cbz-amino)-1-benzylpiperidine is the amino group in organic compounds . The Cbz (Carboxybenzyl) group is a common protecting group used in organic synthesis, particularly for protecting amines .
Mode of Action
The Cbz group in this compound acts as a protecting group for the amino functionality . It prevents the amino group from participating in unwanted reactions during the synthesis of complex organic molecules . The Cbz group can be selectively removed under certain conditions, allowing the amino group to participate in subsequent reactions .
Biochemical Pathways
The Cbz group plays a crucial role in the synthesis of peptides and proteins, where the amino group needs to be protected during the synthesis process . The Cbz group can be selectively removed without affecting the peptide bond, allowing for the synthesis of complex peptides and proteins .
Pharmacokinetics
The pharmacokinetics of this compound would depend on the specific context in which it is used. As a protecting group, the Cbz group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound it is protecting. Specific adme properties would depend on the overall structure of the final compound .
Result of Action
The primary result of the action of this compound is the protection of the amino group during organic synthesis . This allows for the successful synthesis of complex organic molecules, including peptides and proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability of the Cbz group can be affected by the pH and temperature of the reaction environment . Additionally, the presence of certain reagents can trigger the removal of the Cbz group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cbz-amino)-1-benzylpiperidine typically involves the protection of the amino group with a Cbz group. This can be achieved by reacting the amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually involve room temperature and an inert atmosphere to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(Cbz-amino)-1-benzylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Benzyl chloroformate (CbzCl), triethylamine (Et3N).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding amine .
Scientific Research Applications
4-(Cbz-amino)-1-benzylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
N-Boc-protected amines: These compounds use a tert-butoxycarbonyl (Boc) group for protection.
N-Fmoc-protected amines: These compounds use a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
N-Alloc-protected amines: These compounds use an allyloxycarbonyl (Alloc) group for protection.
Uniqueness: 4-(Cbz-amino)-1-benzylpiperidine is unique due to the stability and ease of removal of the Cbz protecting group. The Cbz group can be removed under mild hydrogenation conditions, making it suitable for use in sensitive synthetic processes .
Properties
IUPAC Name |
benzyl N-(1-benzylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(24-16-18-9-5-2-6-10-18)21-19-11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHJWMOVSNSVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443559 | |
Record name | 4-(Cbz-amino)-1-benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182223-53-6 | |
Record name | 4-(Cbz-amino)-1-benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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